1-(2-Chloroethoxy)-4-iodobenzene
Overview
Description
1-(2-Chloroethoxy)-4-iodobenzene is an organic compound with the molecular formula C8H8ClIO It is a derivative of benzene, where the benzene ring is substituted with a chloroethoxy group at the 1-position and an iodine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)-4-iodobenzene can be synthesized through several methods. One common approach involves the reaction of 4-iodophenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-iodophenol is replaced by the chloroethoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethoxy)-4-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, typically in an organic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various ether derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(2-Chloroethoxy)-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: It is used in the preparation of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethoxy)-4-iodobenzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-(2-Chloroethoxy)ethanol: A chloroalkoxy alcohol used as an intermediate in pharmaceutical synthesis.
2-Ethoxyethanol: A solvent with similar structural features but different applications.
2-Chloroethanol: Another related compound with distinct chemical properties and uses.
Uniqueness: 1-(2-Chloroethoxy)-4-iodobenzene is unique due to the presence of both chloroethoxy and iodine substituents on the benzene ring. This combination imparts specific reactivity and properties, making it valuable in various chemical transformations and applications .
Properties
IUPAC Name |
1-(2-chloroethoxy)-4-iodobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXZHIYGSVTNDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463503 | |
Record name | 1-(2-chloroethoxy)-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340771-62-2 | |
Record name | 1-(2-chloroethoxy)-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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